Cyclobakuchiol B

Description

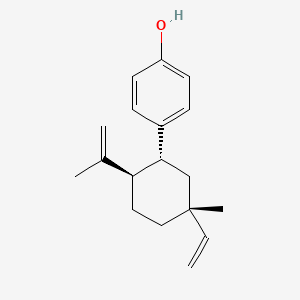

Structure

3D Structure

Properties

Molecular Formula |

C18H24O |

|---|---|

Molecular Weight |

256.4 g/mol |

IUPAC Name |

4-[(1R,2R,5R)-5-ethenyl-5-methyl-2-prop-1-en-2-ylcyclohexyl]phenol |

InChI |

InChI=1S/C18H24O/c1-5-18(4)11-10-16(13(2)3)17(12-18)14-6-8-15(19)9-7-14/h5-9,16-17,19H,1-2,10-12H2,3-4H3/t16-,17-,18+/m0/s1 |

InChI Key |

DUTYKARAVUNUBK-OKZBNKHCSA-N |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@](C[C@H]1C2=CC=C(C=C2)O)(C)C=C |

Canonical SMILES |

CC(=C)C1CCC(CC1C2=CC=C(C=C2)O)(C)C=C |

Synonyms |

cyclobakuchiol B |

Origin of Product |

United States |

Elucidation of Cyclobakuchiol B S Natural Origin and Absolute Structure

Spectroscopic Characterization and Definitive Structural Assignment

Chiral Assignment and Absolute Stereochemistry Determination

The definitive assignment of the absolute stereochemistry of Cyclobakuchiol B was a critical step in its structural elucidation, establishing it as a distinct stereoisomer. The absolute configuration has been determined as (1R, 2R, 5R), leading to its systematic IUPAC name: 4-[(1R,2R,5R)-5-Ethenyl-5-methyl-2-prop-1-en-2-ylcyclohexyl]phenol. nih.gov This specific three-dimensional arrangement of its chiral centers is crucial for its unique chemical identity.

The determination of this absolute configuration was primarily achieved through total synthesis, a powerful method for confirming the structure of natural products. Researchers accomplished the synthesis of this compound by starting with a chiral molecule of a known absolute configuration. nih.gov

A key synthetic route utilized the enantiomer of a cyclohexanone (B45756) derivative prepared from (-)-β-pinene, a naturally occurring monoterpene with a well-established stereochemistry. nih.gov The synthesis involved a series of stereocontrolled reactions to construct the quaternary carbon center and correctly set the stereochemistry of the substituents on the cyclohexane (B81311) ring. nih.govresearchgate.net By starting with a precursor of known chirality and employing reactions with predictable stereochemical outcomes, the absolute configuration of the final product, this compound, could be unequivocally assigned. nih.gov

While total synthesis was pivotal, other standard methods are commonly employed in the field to determine the absolute configuration of chiral molecules. These techniques provide complementary data to confirm structural assignments. mdpi.com

X-ray Crystallography : This technique provides the most definitive evidence for the absolute stereochemistry of a molecule. mdpi.com It involves irradiating a single crystal of the compound with X-rays to determine the precise arrangement of atoms in the crystal lattice. msu.edu For many complex natural products, obtaining a suitable crystal for analysis is a primary goal for unambiguous structure confirmation. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced NMR techniques, such as the Mosher method, can be used to deduce the absolute configuration of chiral alcohols and amines by converting them into diastereomeric esters or amides and analyzing the differences in their NMR spectra. researchgate.netusm.edu

Circular Dichroism (CD) Spectroscopy : This chiroptical technique measures the differential absorption of left- and right-circularly polarized light. mdpi.com By comparing the experimental CD spectrum of a compound with that predicted by quantum chemical calculations or with the spectra of related compounds of known stereochemistry, the absolute configuration can be determined. mdpi.com

The successful assignment of this compound's stereochemistry through synthesis provides a foundational piece of data for its further study and characterization. nih.govresearchgate.net

Research Findings

The table below summarizes the key chiral starting material used in the total synthesis of this compound, which was fundamental in determining its absolute stereochemistry.

| Compound Name | Role in Synthesis | Stereochemical Significance |

| (-)-β-pinene | Chiral Starting Material | Utilized to prepare a cyclohexanone enantiomer, establishing the initial stereochemical framework for the synthesis of this compound. nih.gov |

| This compound | Final Product | The synthesis from a known chiral precursor confirmed its absolute configuration as (1R, 2R, 5R). nih.govnih.gov |

Synthetic Strategies and Chemical Transformations Involving Cyclobakuchiol B

Total Synthesis Pathways and Methodological Advancements

The total synthesis of Cyclobakuchiol B has been a subject of interest, leading to the development of several innovative methodologies. These pathways often involve intricate stereoselective reactions and the use of specific precursors to construct the challenging quaternary carbon stereocenter.

Stereoselective Reaction Development

The construction of the specific stereochemistry of this compound necessitates the use of highly controlled reactions. Key among these are the Masamune-Wittig reaction, allylic substitution, and sulfoxide (B87167) elimination.

Masamune-Wittig Reaction: This reaction is instrumental in the synthesis of precursors to cyclobakuchiols. For instance, a cyclohexanone (B45756) derivative prepared from (+)-β-pinene is converted to an allylic picolinate (B1231196) through a Masamune-Wittig reaction, followed by reduction and esterification. nih.gov This olefination reaction allows for the controlled formation of a carbon-carbon double bond, a crucial step in building the molecular framework. libretexts.orgwikipedia.org

Allylic Substitution: Copper-catalyzed allylic substitution is another pivotal transformation. mdpi.com In the synthesis of related cyclobakuchiols, an allylic picolinate undergoes a γ-regio- and stereoselective allylic substitution with a cuprate (B13416276) reagent to create the quaternary carbon center on the cyclohexane (B81311) ring. nih.gov This method has been successfully applied in the synthesis of various biologically active compounds, including this compound. mdpi.com The reaction of secondary allylic picolinates with organocopper reagents often proceeds with high regio- and stereoselectivity to yield anti-SN2′ products. mdpi.com

Sulfoxide Elimination: For the synthesis of this compound specifically, a sulfoxide elimination strategy is employed. nih.gov An enolate derived from a cyclohexanecarboxylate (B1212342) intermediate is reacted with phenyl vinyl sulfoxide. nih.govresearchgate.net The subsequent thermal syn elimination of the resulting sulfoxide creates a double bond and establishes the quaternary carbon center with the desired stereochemistry. nih.govwikipedia.org This type of pericyclic reaction is known for its stereospecificity. wikipedia.orgwikipedia.org

Key Synthetic Intermediates and Precursors

The successful synthesis of this compound relies on the strategic preparation of key intermediates and the use of specific starting materials.

β-pinene Derivatives: Both enantiomers of β-pinene serve as crucial chiral starting materials. nih.govresearchgate.net For the synthesis of this compound, (-)-β-pinene is the precursor for the key cyclohexanone intermediate. nih.gov The inherent chirality of β-pinene is transferred through the synthetic sequence, establishing the stereochemistry of the final product. researchgate.netorgsyn.org

Cyclohexanone Intermediates: A key intermediate in the synthesis of this compound is a specific cyclohexanone derivative. nih.govpearson.comwikipedia.org In one approach, the enantiomer of a cyclohexanone used for synthesizing cyclobakuchiols A and C is converted into a cyclohexane-carboxylate. nih.gov This intermediate then undergoes further transformations, including the aforementioned sulfoxide elimination, to build the core structure of this compound. nih.gov The reactivity of the cyclohexanone carbonyl group is harnessed for various bond-forming reactions. pearson.comwikipedia.orgmdpi.com

Enantioselective Approaches to this compound

Achieving the correct enantiomer of this compound is paramount, and several strategies have been developed to ensure high enantioselectivity.

The primary approach to an enantioselective synthesis of this compound involves starting from a chiral pool material, specifically (-)-β-pinene. nih.gov This strategy embeds the desired chirality from the outset. The synthesis of related meroterpenoids has also employed organocatalytic Michael additions to construct quaternary carbon centers and one-pot Michael addition/α-arylation reactions to assemble vicinal stereocenters. rsc.org These methods allow for the stereocontrolled introduction of key structural motifs. rsc.org The conversion of (+)-(S)-bakuchiol under acidic conditions also leads to the formation of cyclobakuchiols, including this compound, albeit as a diastereomeric mixture. plos.orgnih.govresearchgate.net

Conversion from Natural Precursors and Analogues

An alternative to total synthesis is the chemical transformation of naturally occurring compounds into this compound. This semi-synthetic approach can be more efficient by leveraging the existing complex scaffold of a natural product.

Chemical Transformation of Bakuchiol (B1667714) to Cyclobakuchiols

The natural product bakuchiol is a direct precursor to cyclobakuchiols. nih.govplos.org Treatment of (+)-(S)-bakuchiol with a strong acid, such as concentrated hydrochloric acid, induces an intramolecular cyclization. nih.gov This reaction yields a diastereomeric mixture of Cyclobakuchiol A and this compound, along with a small amount of Cyclobakuchiol C. nih.gov While this method provides a straightforward route to the cyclobakuchiol core, the separation of the resulting diastereomers is necessary. nih.govplos.org

Derivatization and Synthesis of Artificial Cyclobakuchiols (e.g., Cyclobakuchiol D)

The generation of novel, artificial cyclobakuchiol analogs is a key area of research, aimed at exploring structure-activity relationships. Cyclobakuchiol D, a synthetic derivative, has been created from cyclobakuchiols A and B. researchgate.netplos.org The synthesis of Cyclobakuchiol D originates from a diastereomeric mixture of cyclobakuchiols A and B, which is obtained from the starting material, (+)-(S)-bakuchiol, under acidic conditions. plos.orgplos.org

The transformation of the cyclobakuchiol A and B mixture to Cyclobakuchiol D is a multi-step process involving acetylation, epoxidation, and reduction. plos.orgresearchgate.net The initial step is an acetylation reaction. plos.org This is followed by epoxidation using m-chloroperoxybenzoic acid (m-CPBA). plos.org The final step to yield Cyclobakuchiol D is a reduction. plos.org

The following table summarizes the key transformation steps for the synthesis of Cyclobakuchiol D from a mixture containing this compound.

| Step | Reaction Type | Reagents | Precursor(s) | Product(s) |

| 1 | Acetylation | Acetic anhydride, pyridine | Diastereomeric mixture of Cyclobakuchiol A and B | Acetylated intermediate |

| 2 | Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA), Sodium bicarbonate (NaHCO₃) | Acetylated intermediate | Epoxidized intermediate |

| 3 | Reduction | - | Epoxidized intermediate | Cyclobakuchiol D |

Table 1: Synthesis of Cyclobakuchiol D

This derivatization strategy highlights a pathway to access novel cyclobakuchiol structures that are not found in nature, thereby expanding the chemical space for biological evaluation. researchgate.netplos.org

Catalytic Methodologies in this compound Synthesis

Catalytic methods offer efficient and stereoselective routes for the synthesis of complex molecules like this compound. These approaches are advantageous as they can reduce the number of synthetic steps and improve yields.

One notable catalytic approach involves an L-proline-catalyzed inverse-electron-demand Diels-Alder reaction. acs.orgnih.govacs.org This method is utilized for the asymmetric synthesis of 3,4-disubstituted cyclohexadiene carbaldehydes, which are key precursors for cyclobakuchiols. acs.orgnih.govacs.org The reaction between arylacetaldehydes and α,β,γ,δ-unsaturated aldehydes under mild conditions yields trans diastereomeric products with good yields and high enantioselectivities. acs.orgnih.govacs.org This methodology has been successfully applied to the formal total synthesis of Cyclobakuchiol A and C, demonstrating its utility in constructing the core cyclohexane structure of these natural products. acs.orgnih.govacs.org

Another significant catalytic strategy is a telescoped ketone dehydrogenation/conjugate addition process. This palladium-catalyzed methodology accelerates the synthesis of key β-functionalized ketone intermediates. nih.gov This approach has been shown to shorten the synthetic route to intermediates necessary for producing compounds such as this compound. nih.gov

The following table provides an overview of these catalytic methodologies.

| Catalytic Method | Catalyst | Reaction Type | Application in Cyclobakuchiol Synthesis |

| Asymmetric Organocatalysis | L-proline | Inverse-electron-demand Diels-Alder reaction | Formal total synthesis of precursors to Cyclobakuchiol A and C. acs.orgnih.govacs.org |

| Transition Metal Catalysis | Palladium | Telescoped ketone dehydrogenation/conjugate addition | Expedites the synthesis of a key β-functionalized ketone intermediate for this compound. nih.gov |

Table 2: Catalytic Methodologies in Cyclobakuchiol Synthesis

These catalytic strategies represent significant advances in the efficient and controlled synthesis of cyclobakuchiols, paving the way for the production of these and other structurally related bioactive molecules.

Biosynthetic Pathways and Enzymatic Synthesis of Cyclobakuchiol B

Precursor Utilization in Meroterpenoid Biosynthesis (e.g., Isopentyl Pyrophosphate, Dimethylallyl Pyrophosphate)

All terpenoid compounds, including the terpene moiety of meroterpenoids, are derived from two fundamental five-carbon (C5) precursors: Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). nih.govwikipedia.orgmdpi.com These molecules are synthesized in organisms through two primary metabolic routes: the mevalonate (B85504) (MVA) pathway and the non-mevalonate pathway, also known as the 1-deoxy-D-xylulose-5-phosphate (DXP) or methylerythritol 4-phosphate (MEP) pathway. mdpi.comnih.govwikipedia.org

The MVA pathway typically starts from acetyl-CoA, while the MEP pathway uses glyceraldehyde-3-phosphate (G3P) and pyruvate (B1213749) as initial substrates. mdpi.comtaylorandfrancis.com While many bacteria and plant plastids utilize the MEP pathway, the MVA pathway is active in other organisms and in the cytoplasm of plants. wikipedia.org Experimental studies on bakuchiol (B1667714) biosynthesis have shown that its monoterpene side chain is derived from the MVA pathway, with labels being equally distributed in the IPP and DMAPP moieties. rsc.org

These activated C5 units serve as the building blocks for constructing larger isoprenoid chains. An enzyme class known as prenyltransferases catalyzes the condensation of IPP and DMAPP. For instance, the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP yields the C10 precursor, geranyl pyrophosphate (GPP), the direct precursor to monoterpenes. nih.govmdpi.com In the case of bakuchiol, this GPP unit is attached to a phenylpropane-derived aromatic ring. rsc.org The subsequent cyclization of bakuchiol gives rise to Cyclobakuchiol B. plos.orgnih.gov

Table 1: Key Precursors in Meroterpenoid Biosynthesis

| Precursor Molecule | Abbreviation | Role in Biosynthesis | Originating Pathways |

| Isopentenyl Pyrophosphate | IPP | Universal C5 building block for all isoprenoids. nih.gov | Mevalonate (MVA) Pathway, Methylerythritol 4-Phosphate (MEP) Pathway. wikipedia.org |

| Dimethylallyl Pyrophosphate | DMAPP | Isomeric C5 building block and initiator for isoprenoid chain elongation. wikipedia.org | Mevalonate (MVA) Pathway, Methylerythritol 4-Phosphate (MEP) Pathway. wikipedia.orgwikipedia.org |

| Geranyl Pyrophosphate | GPP | C10 intermediate formed from IPP and DMAPP; precursor to monoterpenes. nih.gov | Polymerization reaction catalyzed by GPP synthase. mdpi.com |

Proposed Enzymatic Mechanisms in Cyclobakuchiol Formation

The transformation of the linear meroterpenoid bakuchiol into the cyclic structure of this compound involves an intramolecular cyclization. While the specific enzyme responsible for this reaction in nature has not been definitively identified, the mechanism can be proposed based on known enzymatic reactions and chemical syntheses. Cyclobakuchiols A and B are known to be derived from (+)-(S)-bakuchiol. plos.orgnih.gov

The key mechanistic step is likely an acid-catalyzed or enzyme-mediated cyclization. This process would involve the protonation of the double bond in the isoprenyl side chain of bakuchiol. This generates a tertiary carbocation, which is then attacked by the phenolic hydroxyl group, leading to the formation of the characteristic cyclic ether and the cyclohexyl ring system of this compound. Terpene cyclases (TCs) are a class of enzymes known to catalyze such complex cyclization cascades initiated by protonation. rsc.org It is plausible that a specific TC or a similar enzyme facilitates the precise folding of the bakuchiol precursor to ensure the stereoselective formation of the this compound diastereomer.

The structural difference between Cyclobakuchiol A and B lies in their stereochemistry. Laboratory synthesis has shown that treating bakuchiol with a strong acid yields a mixture of both Cyclobakuchiol A and B, suggesting a common carbocation intermediate. nih.gov In a biological context, an enzyme would provide a chiral environment to control the trajectory of the nucleophilic attack, favoring the formation of one diastereomer over the other.

Table 2: Proposed Enzymatic Steps for this compound Formation

| Step | Proposed Reaction | Enzyme Class (Putative) | Mechanism Detail |

| 1 | Substrate Binding | Terpene Cyclase (TC) | The enzyme binds (+)-(S)-bakuchiol in a specific conformation. |

| 2 | Initiation | Terpene Cyclase (TC) | Protonation of the terminal double bond of the terpene chain initiates the cyclization cascade. rsc.org |

| 3 | Cyclization | Terpene Cyclase (TC) | The phenolic hydroxyl group acts as a nucleophile, attacking the resulting carbocation to form the heterocyclic ring. |

| 4 | Product Release | Terpene Cyclase (TC) | Deprotonation and release of the final product, this compound. |

Insights from Biomimetic Transformations in Natural Product Synthesis

Biomimetic synthesis aims to replicate nature's strategies for building complex molecules in a laboratory setting. nih.gov These approaches often provide valuable insights into plausible biosynthetic pathways. The synthesis of this compound and its isomers from bakuchiol serves as a prime example of a biomimetic transformation.

Researchers have successfully synthesized Cyclobakuchiols A and B by treating the precursor, (+)-(S)-bakuchiol, with concentrated hydrochloric acid. nih.gov This acid-catalyzed cyclization directly mimics the proposed first step of the enzymatic mechanism: a protonation-initiated cascade. The fact that this simple, one-pot reaction yields the core structure of cyclobakuchiols lends strong support to the proposed biosynthetic pathway involving a carbocation intermediate.

Such biomimetic approaches are common in the synthesis of complex meroterpenoids. For example, the synthesis of basiliolide B featured a biomimetic intramolecular O-acylation to form a seven-membered ring, providing crucial perspective on its biosynthetic origin. nih.gov Similarly, the synthesis of other natural products has utilized biomimetic Diels-Alder reactions or autoxidation ring openings to construct complex molecular cores. nih.govrsc.org These synthetic endeavors not only make these rare compounds available for study but also function as chemical models that test and refine hypotheses about how they are assembled in nature. The successful acid-catalyzed synthesis of this compound from bakuchiol reinforces the proposed cyclization mechanism and highlights the efficiency of nature's chemical logic. nih.gov

Structure Activity Relationship Sar Studies of Cyclobakuchiol B and Analogues

Impact of Structural Modifications on Biological Activity Profiles

The oxidation state of the isopropyl group and the presence of the phenol (B47542) moiety are defining features that dictate the biological efficacy of cyclobakuchiol compounds. nih.govnih.gov The structural variations among Cyclobakuchiol A, C, and their parent compound, (+)-(S)-bakuchiol, are primarily due to the oxidation state of this isopropyl group. plos.orgresearchgate.net

Research on the anti-influenza A virus activity of these compounds has demonstrated that the inhibitory effects are dependent on the cyclobakuchiol structure, particularly the oxidation state of the isopropyl group. nih.govresearchgate.net For instance, studies showed that Cyclobakuchiols A, B, and C were effective inducers of the Nrf2 activation pathway, a component of the host cell's oxidative stress response, whereas the artificially derived Cyclobakuchiol D was not. nih.govnih.gov This suggests that the specific configuration and oxidation at the isopropyl-derived portion of the molecule are crucial for this particular biological action.

Stereochemistry plays a pivotal role in the biological activity of many chiral drugs, as the three-dimensional arrangement of atoms determines how a molecule interacts with its biological target. nih.gov For the cyclobakuchiols, the specific spatial relationship between the oxidized isopropyl group and the phenol moiety is a determining factor for their effects. nih.govnih.govresearchgate.net

Cyclobakuchiol A and Cyclobakuchiol B are diastereomers, meaning they have different spatial arrangements of their atoms. uchile.cl Their relative stereochemistries have been elucidated using nuclear Overhauser effect (NOE) difference experiments. uchile.cl These subtle differences in 3D structure are significant. Studies have found that the potency of cyclobakuchiol analogues can be heavily influenced by the stereochemistry at different chiral centers. nih.gov The distinct configurations of Cyclobakuchiol A and B, which arise from the cyclization of the precursor bakuchiol (B1667714), result in distinguishable biological activities, as seen in their varying potencies against influenza A virus. nih.govuchile.cl

Role of the Oxidized Isopropyl Group and Phenol Moiety

Comparative SAR Analysis Across Cyclobakuchiol A, B, C, and D

A comparative analysis of Cyclobakuchiols A, B, C, and D provides a clear picture of the structure-activity relationships within this family of compounds. Their anti-influenza A virus activities have been quantified, revealing important differences. nih.gov

This compound demonstrated the highest potency against the A/PR/8/34 influenza virus strain, with a half-maximal inhibitory concentration (IC₅₀) of 1.7 ± 0.8 µM. nih.gov This was slightly more potent than Cyclobakuchiol A (IC₅₀ = 2.1 ± 1.2 µM) and Cyclobakuchiol C (IC₅₀ = 2.4 ± 0.6 µM). nih.gov Cyclobakuchiol D, an artificial compound derived from this compound, was significantly less active, with an IC₅₀ of 4.6 ± 2.2 µM. nih.gov

These findings highlight several key SAR insights:

Diastereomeric Difference : The slight difference in stereochemistry between Cyclobakuchiol A and B leads to a discernible difference in activity, with this compound being the more potent of the two in this assay. nih.gov

Oxidation State : The difference in the oxidation state of the isopropyl group between Cyclobakuchiols A/B and Cyclobakuchiol C results in comparable, high potency. nih.gov

Structural Change in D : The structural alteration that distinguishes Cyclobakuchiol D from the others leads to a marked decrease in antiviral activity and a loss of ability to induce the Nrf2 activation pathway, indicating that the specific structural and stereochemical features of A, B, and C are crucial for this biological response. nih.govnih.gov

Table 1: Comparative Anti-Influenza A Virus Activity of Cyclobakuchiols

The following table displays the half-maximal inhibitory concentration (IC₅₀) values of cyclobakuchiol compounds against the A/PR/8/34 virus strain. nih.gov

| Compound | IC₅₀ (µM) | Nrf2 Activation |

| (+)-(S)-Bakuchiol | 8.8 ± 2.4 | Yes |

| Cyclobakuchiol A | 2.1 ± 1.2 | Yes |

| This compound | 1.7 ± 0.8 | Yes |

| Cyclobakuchiol C | 2.4 ± 0.6 | Yes |

| Cyclobakuchiol D | 4.6 ± 2.2 | No |

Design Principles for Novel Cyclobakuchiol Analogues

The design of novel analogues is guided by the established structure-activity relationships, with the goal of creating compounds with improved activity, selectivity, or other desirable properties. drugdesign.orgrsc.org The synthesis of Cyclobakuchiol D itself serves as an example of analogue design, where a derivative was created from this compound to probe the SAR. nih.govnih.gov

Key principles for designing new this compound analogues can be derived from existing research:

Preserve Key Pharmacophores : The phenolic hydroxyl group and the specific spatial orientation of the oxidized side chain are critical. nih.govnih.gov Future designs should aim to maintain or mimic this arrangement.

Strategic Stereochemistry : Given the influence of stereochemistry on activity, controlling the configuration at the chiral centers of the cyclobutane (B1203170) ring is paramount. nih.govresearchgate.net Enantioselective or diastereoselective synthesis methods would be crucial for producing specific, highly active isomers.

Address Chemical Instability : The instability of the phenol moiety under certain conditions highlights a practical design constraint. researchgate.net Novel analogues might incorporate modifications to improve the stability of this group without sacrificing its ability to interact with biological targets. This could involve creating prodrugs or replacing the phenol with bioisosteres.

Explore the Isopropyl Moiety : While the oxidation state has been explored in compounds A, B, and C, further modifications to the side chain could yield new activity profiles. Altering its length, branching, or introducing other functional groups could modulate the compound's hydrophobicity and steric interactions. drugdesign.orgrsc.org

By applying these principles, researchers can systematically develop new analogues of this compound to further explore their therapeutic potential and refine their biological activity.

Molecular and Cellular Mechanisms of Action in Vitro Investigations

Modulation of Host Cellular Defense Pathways

Cyclobakuchiol B has been shown to modulate crucial cellular defense pathways, particularly those involved in combating oxidative stress. This modulation is key to its protective effects at the cellular level.

Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

This compound is a notable activator of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. plos.orgnih.gov Nrf2 is a transcription factor that plays a pivotal role in the cellular defense against oxidative and electrophilic stress by regulating the expression of a wide array of antioxidant and detoxification genes. wikipedia.orgnih.gov Studies have demonstrated that this compound, along with its related compounds Cyclobakuchiol A and C, can induce the activation of this pathway. plos.orgresearchgate.netresearchgate.net This activation is a critical component of its mechanism of action, contributing to its observed biological effects. plos.orgnih.gov

The activation of Nrf2 by this compound is concentration-dependent and has been confirmed through reporter assays where increased luciferase activity, driven by an Nrf2-responsive antioxidant response element (ARE), was observed in cells treated with the compound. plos.orgresearchgate.net This suggests that this compound initiates a signaling cascade that leads to the translocation of Nrf2 into the nucleus, where it binds to the ARE and drives the transcription of its target genes. wikipedia.org

Regulation of Oxidative Stress Responses in Host Cells

By activating the Nrf2 pathway, this compound effectively regulates oxidative stress responses within host cells. plos.orgnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these harmful molecules. The Nrf2 pathway is a primary defense mechanism against such stress. nih.gov

Research indicates that the anti-influenza virus activity of this compound involves the modulation of the host cell's oxidative stress response. plos.orgnih.govresearchgate.net The ability of this compound to mitigate the cellular damage caused by viral infections is, in part, attributed to its capacity to bolster the cell's antioxidant defenses through Nrf2 activation. plos.org

Upregulation of NAD(P)H Quinone Oxidoreductase 1 (Nqo1) Gene Expression

A key downstream target of the Nrf2 pathway is NAD(P)H Quinone Oxidoreductase 1 (Nqo1), a phase II detoxifying enzyme that plays a crucial role in protecting cells from oxidative damage. researchgate.netnih.gov In vitro studies have shown that this compound, along with its analogs, significantly upregulates the mRNA levels of Nqo1. plos.orgnih.govplos.org

This upregulation has been observed in Madin-Darby canine kidney (MDCK) cells, both in the presence and absence of viral infection. plos.orgresearchgate.net The increase in Nqo1 expression is a direct consequence of Nrf2 activation by this compound and serves as a marker for the engagement of this protective pathway. plos.orgplos.org The induction of Nqo1 by this compound underscores its role in enhancing the cellular antioxidant capacity. researchgate.net

| Treatment Group | Fold Change in Nqo1 mRNA Expression (relative to control) | Nrf2 Activation (relative to control) |

| Cyclobakuchiol A | Significant Upregulation | Significant Induction |

| This compound | Significant Upregulation | Significant Induction |

| Cyclobakuchiol C | Significant Upregulation | Significant Induction |

| Cyclobakuchiol D | Upregulation | No Significant Induction |

| (+)-(S)-Bakuchiol | Significant Upregulation | Significant Induction |

This table summarizes the effects of Cyclobakuchiol isomers on Nqo1 expression and Nrf2 activation in MDCK cells as reported in scientific literature. plos.orgresearchgate.net

Interactions with Cellular Components and Molecular Targets

Beyond its influence on signaling pathways, this compound's biological effects are also dictated by its direct interactions with specific cellular components and molecular targets. While direct binding studies on this compound are still emerging, research on its precursor, bakuchiol (B1667714), provides significant implications.

Binding to Specific Mitochondrial Proteins (e.g., Prohibitins, Voltage-Dependent Anion Channels for Bakuchiol, with implications for cyclobakuchiols)

Recent research has identified specific mitochondrial proteins as direct binding partners for bakuchiol, the parent compound of this compound. researchgate.netnih.gov Using a biotin-tagged bakuchiol probe, researchers were able to pull down and identify prohibitin (PHB) 1, PHB2, and voltage-dependent anion channel (VDAC) 2 as binding proteins. researchgate.netnih.gov Prohibitins are scaffolding proteins in the inner mitochondrial membrane involved in maintaining mitochondrial integrity and function, while VDACs are pores in the outer mitochondrial membrane that regulate the passage of ions and metabolites. researchgate.netnih.gov

The binding of bakuchiol to these mitochondrial proteins has been confirmed through in vitro Western blot analysis. researchgate.net Given the structural similarity, it is strongly implied that this compound may also interact with these mitochondrial targets, a hypothesis that is supported by the observation that both bakuchiol and cyclobakuchiols exhibit similar biological activities, such as anti-influenza effects. researchgate.netnih.gov The interaction with these proteins provides a novel mechanistic insight into how these compounds may exert their cellular effects by directly influencing mitochondrial function. researchgate.netnih.gov

Elucidation of Intracellular Distribution and Localization

Immunofluorescence analysis has revealed that bakuchiol colocalizes with prohibitins and VDAC2 within the mitochondria. researchgate.netresearchgate.net This finding indicates that the mitochondria are a key site of action for bakuchiol. The localization of bakuchiol to this organelle is consistent with its effects on mitochondrial proteins and oxidative stress, as mitochondria are the primary source of cellular ROS. researchgate.net

The intracellular distribution of this compound is presumed to be similar to that of bakuchiol, concentrating in the mitochondria to engage its molecular targets. The specific stereochemistry of the cyclobutyl ring in this compound may influence its binding affinity and precise localization compared to the more flexible side chain of bakuchiol, a subject that warrants further investigation.

| Compound | Identified Molecular Targets | Cellular Localization |

| Bakuchiol | Prohibitin 1 (PHB1), Prohibitin 2 (PHB2), Voltage-Dependent Anion Channel 2 (VDAC2) | Mitochondria |

| This compound | Implied to be similar to Bakuchiol | Implied to be Mitochondria |

This table outlines the identified molecular targets and cellular localization for Bakuchiol, with implications for this compound based on current research. researchgate.net

Influence on Viral Pathogenesis in Cellular Models

In vitro studies utilizing cellular models have been instrumental in elucidating the antiviral properties of this compound, particularly against influenza A virus. These investigations have focused on its ability to interfere with viral infection and replication cycles within host cells.

Inhibition of Influenza A Viral Infection and Growth in Madin-Darby Canine Kidney (MDCK) Cells

Madin-Darby Canine Kidney (MDCK) cells are a standard model for influenza virus research. Studies have demonstrated that this compound can inhibit the infection and subsequent growth of the influenza A virus in these cells. plos.orgnih.gov Research involving the treatment of MDCK cells with this compound concurrently with viral infection has shown a marked reduction in viral activity. plos.orgnih.gov

The inhibitory effect was quantified by measuring the 50% inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit 50% of the viral infection. For this compound, the IC₅₀ value against the A/PR/8/34 strain of influenza A virus was determined to be 2.4 ± 0.6 μM. plos.org This indicates a potent inhibitory effect on the initial stages of viral infection. plos.org

Furthermore, the impact on viral growth over time was assessed by measuring viral titers in the culture medium of infected MDCK cells. researchgate.net In cells treated with 12.5 μM of this compound, a significant decrease in the production of new virus particles was observed at 48 and 72 hours post-infection compared to untreated (DMSO-treated) control cells. researchgate.netplos.org This demonstrates that this compound not only prevents initial infection but also suppresses the propagation of the virus. nih.govresearchgate.net

Table 1: Inhibitory Effect of this compound on Influenza A Virus (A/PR/8/34) Infection in MDCK Cells

| Compound | IC₅₀ (μM) |

|---|---|

| This compound | 2.4 ± 0.6 |

Data represents the mean ± standard error of the mean (SEM).

Effects on Viral mRNA and Protein Expression within Infected Cells

To understand the mechanism behind the inhibition of viral growth, researchers have investigated the effects of this compound on the synthesis of viral components within infected MDCK cells. plos.orgnih.gov The replication of influenza virus relies on the transcription of its genetic material into viral messenger RNA (mRNA) and the subsequent translation of these mRNAs into viral proteins. plos.org

Studies have shown that treatment with this compound significantly reduces the expression levels of various influenza A viral mRNAs. plos.orgnih.gov In MDCK cells infected with the A/PR/8/34 virus and treated with 12.5 μM of this compound, a substantial decrease in the mRNA levels of key viral genes was observed 24 hours post-infection. plos.org The affected genes included those encoding for Nucleoprotein (NP), Non-Structural Protein 1 (NS1), Polymerase Acidic Protein (PA), Polymerase Basic Protein 1 (PB1), Polymerase Basic Protein 2 (PB2), and Matrix Protein 2 (M2). plos.orgplos.org

Table 2: Effect of this compound on Influenza A Viral mRNA and Protein Expression

| Viral Component | Observation |

|---|---|

| mRNA Levels | |

| Nucleoprotein (NP) | Significantly decreased |

| Non-Structural Protein 1 (NS1) | Significantly decreased |

| Polymerase Acidic Protein (PA) | Significantly decreased |

| Polymerase Basic Protein 1 (PB1) | Significantly decreased |

| Polymerase Basic Protein 2 (PB2) | Significantly decreased |

| Matrix Protein 2 (M2) | Significantly decreased |

| Protein Levels | |

| Nucleoprotein (NP) | Markedly decreased |

| Non-Structural Protein 1 (NS1) | Markedly decreased |

Observations are based on RT-qPCR and Western blot analyses in A/PR/8/34-infected MDCK cells treated with 12.5 μM this compound. plos.org

Strain-Specific Differential Activity against Influenza A Virus Subtypes

The efficacy of antiviral compounds can vary depending on the specific strain of the virus. Research has shown that this compound exhibits differential activity against various subtypes of the influenza A virus. plos.orgnih.gov

Specifically, pre-incubation experiments demonstrated that this compound effectively inhibited the H1N1 strains A/PR/8/34 and A/California/7/09. nih.gov However, its inhibitory activity was found to be weaker against another H1N1 strain, A/WSN/33. plos.orgnih.govresearchgate.net This suggests that the antiviral effect of this compound is dependent on the specific characteristics of the viral strain. plos.org The differences in efficacy may be attributed to variations in the amino acid sequences of viral proteins, such as hemagglutinin (HA) and neuraminidase (NA), between the strains. nih.gov

Table 3: Strain-Specific Inhibitory Activity of this compound

| Influenza A Virus Strain | Subtype | Inhibitory Effect |

|---|---|---|

| A/PR/8/34 | H1N1 | Strong Inhibition |

| A/California/7/09 | H1N1 | Strong Inhibition |

| A/WSN/33 | H1N1 | Weak Inhibition |

Activity was assessed in MDCK cell-based assays. nih.govresearchgate.net

Cellular Viability and Cytotoxicity Assessments in Preclinical Research Models

A critical aspect of preclinical research is to assess whether a compound's antiviral activity is a specific effect or merely a consequence of general toxicity to the host cells. plos.org Cellular viability and cytotoxicity studies for this compound have been conducted in MDCK cells. plos.orgnih.gov

In these studies, the viability of MDCK cells infected with different influenza A virus strains was measured in the presence of varying concentrations of this compound. plos.org The results showed that this compound increased the viability of MDCK cells infected with the influenza A virus H1N1 strains A/PR/8/34 and A/CA/7/09. plos.orgnih.gov This protective effect indicates that the compound helps preserve host cell health in the face of a viral infection. The effect, however, varied depending on the viral subtype, with less pronounced effects on the viability of cells infected with the A/WSN/33 strain. plos.org Importantly, these assessments help to distinguish the specific antiviral mechanisms from non-specific cytotoxic effects, confirming that this compound's inhibitory actions on the virus are not due to killing the host cells. plos.orgnih.gov

Advanced Research Directions and Broader Academic Implications

Development of Novel and Efficient Synthetic Methodologies

The total synthesis of cyclobakuchiol B is a key area of research, driven by the need for pure enantiomers for biological evaluation and the desire to create analogues with potentially enhanced properties. rsc.org A notable synthetic approach involves conformation-controlled stereoselective reactions. titech.ac.jp One such method starts from (-)-β-pinene, a readily available chiral starting material. nih.gov The process involves converting it to a cyclohexanone (B45756) derivative, which then undergoes a series of reactions, including enolate formation and sulfoxide (B87167) elimination, to establish the crucial quaternary carbon center with the correct stereochemistry. nih.gov The final steps then transform the functional groups to yield this compound. nih.gov

Another strategy for synthesizing related cyclobakuchiol compounds, which could be adapted for this compound, begins with (+)-(S)-bakuchiol. researchgate.netnih.gov Treatment with a strong acid like concentrated HCl can induce cyclization to form a diastereomeric mixture of cyclobakuchiol A and this compound. nih.gov While this method provides access to the cyclized core, separating the diastereomers and improving the yield of the desired this compound remain challenges to be addressed by future synthetic innovations. nih.gov The development of more efficient and stereoselective synthetic routes is crucial for advancing the study of this compound and its potential applications. acs.org

Deeper Elucidation of Biosynthetic Enzymes and Pathways

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is understood to be derived from its parent compound, bakuchiol (B1667714). rsc.org The biosynthesis of bakuchiol itself involves a combination of the phenylpropane and mevalonate (B85504) (MVA) pathways. rsc.org The aromatic ring of bakuchiol originates from the phenylpropane pathway, while the monoterpene side chain is derived from the MVA pathway, which provides the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). rsc.org

The transformation of bakuchiol into this compound is believed to occur through an acid-catalyzed cyclization. rsc.orgresearchgate.net However, the specific enzymes responsible for this cyclization in vivo remain to be identified. Future research will likely focus on identifying and characterizing these enzymes from Psoralea species. Understanding the enzymatic machinery behind the formation of this compound will not only provide fundamental insights into plant biochemistry but could also open up possibilities for biotechnological production of this compound and its analogues.

Computational Chemistry Approaches for Predicting Molecular Interactions and SAR

Computational chemistry offers powerful tools to understand the structure-activity relationships (SAR) of this compound and to predict its interactions with biological targets. kallipos.grwikipedia.org These methods, which range from quantum mechanics to molecular mechanics, can calculate molecular structures, properties, and energies, providing insights that complement experimental data. kallipos.grwikipedia.org

For instance, molecular docking studies can be employed to predict how this compound binds to specific proteins. mdpi.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of a receptor. nih.govgatech.edu This information is invaluable for understanding the molecular basis of its biological activity and for designing more potent and selective analogues. cabidigitallibrary.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can establish a mathematical correlation between the chemical structure of this compound and its derivatives and their biological activity. cabidigitallibrary.org By analyzing a series of related compounds, QSAR models can identify the structural features that are crucial for activity. This knowledge can then guide the synthesis of new compounds with improved properties. The stereochemistry of this compound, particularly the configuration of its quaternary carbon, is known to be critical for its biological effects, and computational models can help to rationalize these observations. researchgate.net

Exploration of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. rjeid.comthermofisher.kr this compound, with its defined structure and biological activity, has the potential to be developed into such a tool. plos.org Chemical probes can be used to validate biological targets, elucidate signaling pathways, and explore the therapeutic potential of modulating a particular biological process. thermofisher.krrsc.org

For example, this compound has been shown to possess anti-influenza virus activity. plos.orgnih.gov It, along with its stereoisomers, has been observed to inhibit viral infection and growth. plos.orgnih.gov These compounds also appear to modulate the host cell's immune response. plos.orgnih.gov By using this compound as a probe, researchers can investigate the specific viral or host proteins it interacts with to exert its antiviral effect. This could involve techniques like affinity chromatography, where a modified version of this compound is used to "pull down" its binding partners from cell lysates. Identifying these targets would provide valuable information about the influenza virus life cycle and could reveal new targets for antiviral drug development. nih.govnih.gov

Investigation of this compound's Role in Inter-Species Chemical Ecology

Chemical ecology is the study of the role of chemical interactions in the relationships between living organisms. khanacademy.org Plants produce a vast array of secondary metabolites, like this compound, which are not directly involved in growth and development but are crucial for survival and interaction with the environment. These compounds can act as defense mechanisms against herbivores and pathogens, or as attractants for pollinators and seed dispersers.

The presence of this compound in Psoralea glandulosa suggests it may play a role in the plant's interactions with other species. uchile.cl For instance, it could have antimicrobial properties that protect the plant from pathogenic fungi or bacteria. frontiersin.org It might also deter feeding by certain insects or other herbivores. Future research in this area could involve testing the effects of this compound on a range of organisms that interact with Psoralea plants in their natural habitat. This could reveal novel ecological functions for this compound and provide a deeper understanding of the complex chemical communication that occurs in nature. embopress.orgnih.govresearchgate.net

Q & A

Q. What experimental models are commonly used to evaluate Cyclobakuchiol B's antiviral activity against influenza A virus?

this compound's anti-influenza activity is typically assessed using Madin-Darby Canine Kidney (MDCK) cells infected with influenza A strains like A/PR/8/34 (H1N1) or A/WSN/33 (H1N1). Viral growth inhibition is quantified via immunostaining-based viral titer calculations at specified time points (e.g., 24–72 hours post-infection). Conditioned media from treated cells are transferred to fresh MDCK cells to measure residual infectivity, with statistical significance determined via SEM across independent replicates .

Q. How can researchers validate the purity and structural identity of newly synthesized this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Performance Liquid Chromatography (HPLC) are critical for structural validation. For novel compounds, full spectral data (e.g., NMR peak assignments, retention times) must be provided alongside comparisons to known analogs like bakuchiol. Supporting information should include raw spectral data and purity assessments (e.g., ≥95% by HPLC) to ensure reproducibility .

Q. What methodological steps are essential for quantifying this compound's impact on host cell oxidative stress pathways?

Researchers should use RT-qPCR to measure mRNA levels of oxidative stress markers like Nqo1 and Nrf2 in infected MDCK cells. Primer sequences must be validated for specificity (e.g., BLAST alignment), and experiments should include internal controls (e.g., β-actin). Dose-response curves (e.g., 0–25 μM this compound) and time-course analyses (e.g., 6–48 hours post-treatment) are recommended to establish dynamic effects .

Advanced Research Questions

Q. How can structural isomerism and stereochemistry of this compound influence its anti-influenza efficacy?

Comparative studies of cyclobakuchiol isomers (A–D) reveal that the chirality of the oxidized isopropyl group and its carbon attachment site dictate activity. For example, Cyclobakuchiol A (most active) and B differ in stereoisomeric configuration, which affects Nrf2 activation kinetics. Researchers should employ chiral chromatography and molecular docking simulations to correlate structural features with bioactivity .

Q. What strategies resolve contradictions in data when this compound exhibits variable efficacy across influenza A strains?

Discrepancies may arise from strain-specific viral protein interactions (e.g., hemagglutinin variability). To address this, researchers should:

Q. How can omics approaches elucidate this compound's mechanism of action beyond the Nrf2 pathway?

Proteomic (e.g., mass spectrometry) and metabolomic (e.g., LC-MS) analyses of treated host cells can identify non-canonical targets. For instance, this compound may modulate interferon signaling (Ifn-β, Mx1) independently of oxidative stress. Integration with CRISPR-Cas9 knockout screens (e.g., Nrf2-deficient MDCK cells) can validate pathway-specific contributions .

Q. What methodologies ensure reproducibility in this compound's antiviral assays despite biological variability?

Key steps include:

- Standardizing cell passage numbers and viral MOI (e.g., 0.1–1.0).

- Including triplicate technical replicates and ≥3 biological replicates.

- Reporting raw data (e.g., plaque counts, qPCR Ct values) in supplementary files for independent validation .

Data Analysis & Interpretation

Q. How should researchers statistically analyze this compound's dose-dependent inhibition of viral mRNA expression?

Normalize viral mRNA levels (e.g., NP, M1 genes) to housekeeping genes (e.g., GAPDH) and apply log2 transformation. Dose-response relationships can be modeled using nonlinear regression (e.g., four-parameter logistic curve). Pairwise comparisons (e.g., this compound vs. DMSO controls) require adjusted p-values (e.g., Bonferroni correction) .

Q. What criteria distinguish artefactual cytotoxicity from genuine antiviral effects in this compound studies?

Conduct parallel cell viability assays (e.g., MTT, ATP luminescence) at all tested concentrations. Only concentrations with >80% viability should be considered for antiviral analysis. Dose-response curves for cytotoxicity and antiviral activity must be non-overlapping to confirm specificity .

Experimental Design & Optimization

Q. How can researchers optimize this compound's solubility and stability in in vitro assays?

Use dimethyl sulfoxide (DMSO) stocks (≤0.1% final concentration) to prevent solvent toxicity. Pre-test compound stability via LC-MS under assay conditions (e.g., 37°C, 5% CO₂). For long-term studies, aliquot and store at -80°C under inert gas (e.g., argon) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.